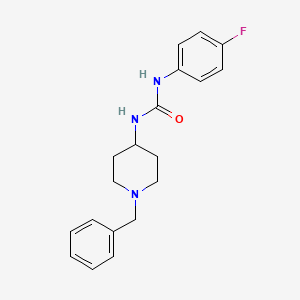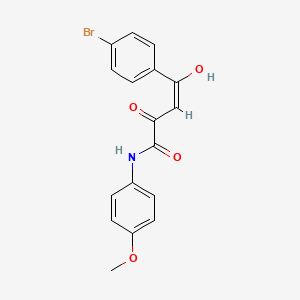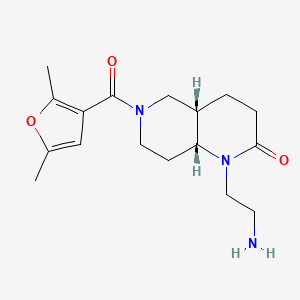
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea, also known as BFU-725, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BFU-725 is a small molecule inhibitor that targets the voltage-gated sodium channel Nav1.7, which is involved in pain perception.
科学研究应用
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential applications in the field of medicine. Nav1.7 is a sodium channel that is primarily expressed in nociceptive neurons and plays a crucial role in pain perception. N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has been shown to selectively inhibit Nav1.7, making it a promising candidate for the development of new pain medications. N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has also been studied for its potential applications in the treatment of other conditions, such as epilepsy and depression.
作用机制
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea inhibits the activity of Nav1.7 by binding to the channel's voltage-sensing domain. This prevents the channel from opening in response to depolarization, thereby reducing the influx of sodium ions into the neuron. This, in turn, reduces the excitability of the neuron and reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has been shown to be highly selective for Nav1.7, with minimal effects on other sodium channels. This selectivity is important as it reduces the risk of off-target effects and adverse reactions. N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has also been shown to be effective in reducing pain in animal models, indicating its potential as a pain medication.
实验室实验的优点和局限性
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be highly selective for Nav1.7, making it a useful tool for studying the role of this channel in pain perception. However, one limitation of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea is that it has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea. One area of focus is the development of more potent and selective Nav1.7 inhibitors. Another area of interest is the potential use of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea in combination with other pain medications to enhance their effectiveness. Additionally, N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea may have applications in the treatment of other conditions, such as epilepsy and depression, which warrant further investigation.
Conclusion
N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea is a promising compound that has potential applications in the field of medicine. Its selective inhibition of Nav1.7 makes it a promising candidate for the development of new pain medications. The synthesis method has been optimized to produce high yields of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea with high purity. Further research is needed to fully understand the potential applications of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea and to develop more potent and selective Nav1.7 inhibitors.
合成方法
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea involves a multistep process that starts with the reaction between 4-fluoroaniline and benzylpiperidine to produce N-(1-benzyl-4-piperidinyl)-4-fluoroaniline. This intermediate is then reacted with isocyanate to form the final product, N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea. The synthesis method has been optimized to produce high yields of N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)urea with high purity.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPILVPUGYFCOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)
![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)

![(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5442602.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5442605.png)

![ethyl 3-[4-amino-2-(benzylthio)-1,3-thiazol-5-yl]-3-oxopropanoate](/img/structure/B5442619.png)
![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)